(2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride
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Overview
Description
(2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a hydrazinylmethylideneamino group, a tert-butoxycarbonyl group, and a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride typically involves multiple steps:
Formation of the Hexanoic Acid Backbone: The hexanoic acid backbone can be synthesized through a series of reactions starting from simpler organic molecules.
Introduction of the Hydrazinylmethylideneamino Group: This step involves the reaction of the hexanoic acid derivative with hydrazine or its derivatives under specific conditions.
Addition of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylmethylideneamino group.
Reduction: Reduction reactions can also occur, potentially converting the hydrazinylmethylideneamino group to a simpler amine.
Substitution: Various substitution reactions can take place, especially at the tert-butoxycarbonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules. Its hydrazinylmethylideneamino group could interact with proteins or nucleic acids, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets may make it useful in the development of new drugs.
Industry
In industrial applications, the compound could be used in the synthesis of specialty chemicals or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride involves its interaction with specific molecular targets. The hydrazinylmethylideneamino group may form covalent bonds with proteins or other biomolecules, altering their function. The tert-butoxycarbonyl group may protect the molecule from degradation, allowing it to reach its target site.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: Lacks the hydrazinylmethylideneamino group.
(2S)-6-(hydrazinylmethylideneamino)hexanoic acid: Lacks the tert-butoxycarbonyl group.
Uniqueness
The presence of both the hydrazinylmethylideneamino group and the tert-butoxycarbonyl group in (2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride makes it unique. This combination of functional groups allows for specific interactions and modifications that are not possible with similar compounds.
Properties
Molecular Formula |
C12H25ClN4O4 |
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Molecular Weight |
324.80 g/mol |
IUPAC Name |
(2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C12H24N4O4.ClH/c1-12(2,3)20-11(19)16-9(10(17)18)6-4-5-7-14-8-15-13;/h8-9H,4-7,13H2,1-3H3,(H,14,15)(H,16,19)(H,17,18);1H/t9-;/m0./s1 |
InChI Key |
OGSBZHWUYGTFKU-FVGYRXGTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN=CNN)C(=O)O.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=CNN)C(=O)O.Cl |
Origin of Product |
United States |
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